molecular formula C13H14N2O3S B6415870 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine CAS No. 1261914-87-7

2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine

Cat. No.: B6415870
CAS No.: 1261914-87-7
M. Wt: 278.33 g/mol
InChI Key: SVWZTFJHRPWGOD-UHFFFAOYSA-N
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Description

2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine is an organic compound with a unique structure that combines a pyridine ring with a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine typically involves the reaction of 4-N,N-Dimethylsulfamoylphenylboronic acid with a suitable pyridine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine is unique due to its combined structural features of a pyridine ring and a dimethylsulfamoylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-6-3-10(4-7-12)13-8-5-11(16)9-14-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWZTFJHRPWGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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